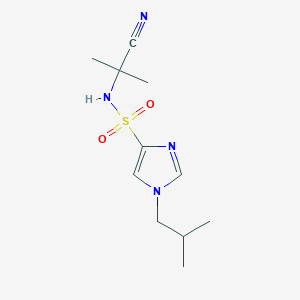
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of imidazole-based inhibitors and has been studied for its potential in treating various diseases.
Mécanisme D'action
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide inhibits the activity of G9a by binding to its catalytic domain. This prevents G9a from methylating histone H3 at lysine 9, which leads to changes in gene expression. The inhibition of G9a by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on G9a, which makes it a promising drug candidate for treating various diseases. It has been found to induce apoptosis in cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in lab experiments include its selectivity for G9a, its ability to induce apoptosis in cancer cells, and its potential in treating various diseases. However, the limitations of using this compound include its low solubility, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful dosing.
Orientations Futures
There are several future directions for research on N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dosing and administration route. Additionally, further studies are needed to investigate the potential of this compound in treating specific diseases such as cancer and inflammation. Finally, the development of more selective and potent G9a inhibitors based on the structure of this compound is an area of active research.
Méthodes De Synthèse
The synthesis of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide involves a series of chemical reactions. It starts with the reaction of 2-methylpropylamine with 2-bromoacetone to form N-(2-methylpropyl)acetamide. This is followed by the reaction of N-(2-methylpropyl)acetamide with sodium azide to form N-(2-methylpropyl)azidoacetamide. The final step involves the reaction of N-(2-methylpropyl)azidoacetamide with 2-cyanopropan-2-ylsulfonyl chloride to form this compound.
Applications De Recherche Scientifique
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been studied for its potential in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the enzyme histone lysine methyltransferase G9a, which plays a key role in gene regulation. Inhibition of G9a has been shown to have therapeutic potential in cancer and other diseases.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9(2)5-15-6-10(13-8-15)18(16,17)14-11(3,4)7-12/h6,8-9,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUVMURSZVEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


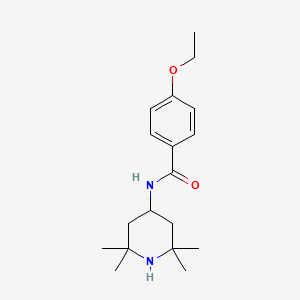
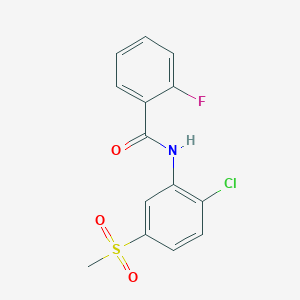
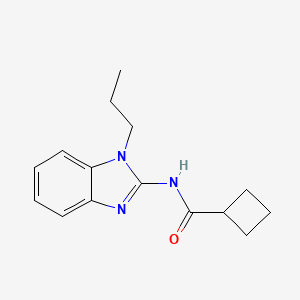
![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
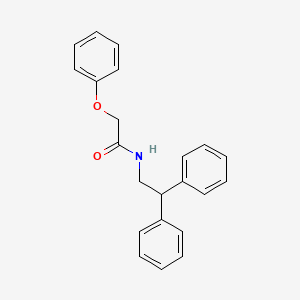

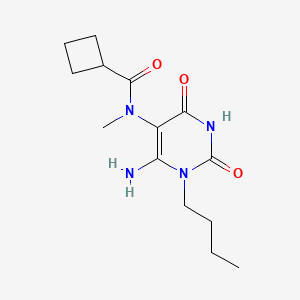
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)
![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
